molecular formula C16H21N3O5 B14215015 N-(Benzoylcarbamoyl)-L-leucylglycine CAS No. 827613-03-6

N-(Benzoylcarbamoyl)-L-leucylglycine

Cat. No.: B14215015
CAS No.: 827613-03-6
M. Wt: 335.35 g/mol
InChI Key: NXCGDHLQSJUENA-LBPRGKRZSA-N
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Description

N-(Benzoylcarbamoyl)-L-leucylglycine is a synthetic dipeptide derivative featuring a benzoylcarbamoyl group attached to the N-terminus of the L-leucylglycine backbone. This compound belongs to a class of modified peptides designed to enhance stability, bioavailability, or receptor-targeting properties. Additionally, zinc(II) complexes with N-benzoyl derivatives of L-leucine and L-leucylglycine demonstrate coordination chemistry applications, as studied via IR spectroscopy and thermal analysis .

Properties

CAS No.

827613-03-6

Molecular Formula

C16H21N3O5

Molecular Weight

335.35 g/mol

IUPAC Name

2-[[(2S)-2-(benzoylcarbamoylamino)-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C16H21N3O5/c1-10(2)8-12(15(23)17-9-13(20)21)18-16(24)19-14(22)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,17,23)(H,20,21)(H2,18,19,22,24)/t12-/m0/s1

InChI Key

NXCGDHLQSJUENA-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzoylcarbamoyl)-L-leucylglycine typically involves the reaction of benzoyl isocyanate with L-leucylglycine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(Benzoylcarbamoyl)-L-leucylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the molecule.

    Substitution: Substituted derivatives with new functional groups replacing the benzoylcarbamoyl group.

Scientific Research Applications

N-(Benzoylcarbamoyl)-L-leucylglycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(Benzoylcarbamoyl)-L-leucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylcarbamoyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cell surface receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Key Structural Features:

  • N-(Benzoylcarbamoyl)-L-leucylglycine : Contains a benzoylcarbamoyl group (C₆H₅CO-NH-CO-) linked to L-leucylglycine.
  • N-[(4-Bromophenyl)carbamoyl]-L-leucylglycine : Substitutes benzoyl with a 4-bromophenylcarbamoyl group, introducing halogen-mediated hydrophobicity and electronic effects .
  • N-Benzoylglycylglycine : A simpler dipeptide with a benzoyl group (C₆H₅CO-) and glycine-glycine backbone .
  • ((Benzyloxy)carbonyl)-L-leucylglycine : Uses a benzyloxycarbonyl (Z) protecting group, common in peptide synthesis .

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Functional Groups
This compound* C₁₆H₂₀N₃O₅ 334.35 Benzoylcarbamoyl, dipeptide
N-[(4-Bromophenyl)carbamoyl]-L-leucylglycine Not provided† Not provided† 4-Bromophenylcarbamoyl, dipeptide
N-Benzoylglycylglycine C₁₁H₁₂N₂O₄ 236.23 Benzoyl, carboxylic acid terminus
N-Benzoylglycylglycinamide C₁₁H₁₃N₃O₃ 235.24 Benzoyl, terminal amide
((Benzyloxy)carbonyl)-L-leucylglycine ~C₁₅H₁₉N₂O₅‡ ~307.32‡ Benzyloxycarbonyl (Z), dipeptide

*Hypothetical formula based on structural analogy. ‡Estimated from structural components.

Physicochemical Properties

  • Solubility :
    • N-Benzoylglycylglycine (carboxylic acid terminus) is more polar and water-soluble than its amide derivative, N-Benzoylglycylglycinamide .
    • The benzyloxycarbonyl group in ((Benzyloxy)carbonyl)-L-leucylglycine increases hydrophobicity, typical of protected peptide intermediates .
  • Stability :
    • Zinc(II) complexes with N-benzoyl-leucylglycine exhibit enhanced thermal stability, as shown by thermogravimetric analysis (TGA) up to 250°C .

Critical Analysis of Divergences

  • Substituent Effects : The 4-bromophenyl group enhances receptor binding via halogen interactions, whereas the benzoylcarbamoyl group may prioritize hydrogen bonding .
  • Terminal Modifications : Carboxylic acid termini (e.g., N-Benzoylglycylglycine) vs. amides (e.g., N-Benzoylglycylglycinamide) drastically alter solubility and bioavailability .

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